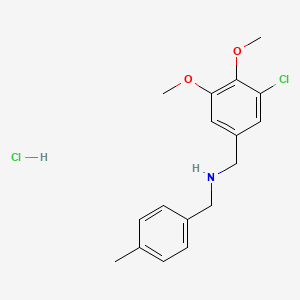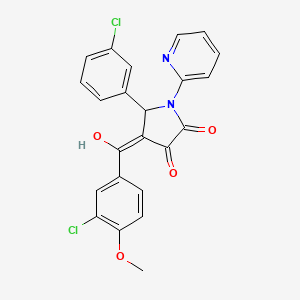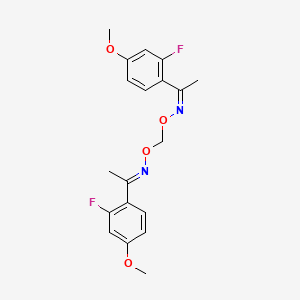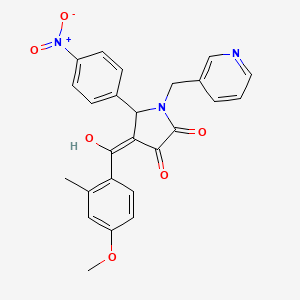
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride, also known as MDA-19, is a synthetic cannabinoid that has been studied for its potential therapeutic properties. It was first synthesized in 2003 by researchers at the University of Mississippi and has since been the subject of numerous scientific studies.
作用机制
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride acts on the cannabinoid receptors in the body, specifically the CB2 receptor. This receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune responses. By activating this receptor, (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride has been shown to have effects on other physiological systems as well. It has been shown to have antioxidant properties and to protect against oxidative stress in vitro. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride in laboratory experiments is its specificity for the CB2 receptor. This allows researchers to study the effects of CB2 activation without the confounding effects of CB1 activation, which is associated with psychoactive effects. However, one limitation of using (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride is its relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experimental settings.
未来方向
There are many potential future directions for research on (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride. One area of interest is its potential as a treatment for autoimmune diseases, which are characterized by an overactive immune response. Additionally, further studies are needed to determine its potential as a cancer treatment, as well as its effects on other physiological systems such as the nervous system. Finally, there is a need for more research on the safety and toxicity of (3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride, particularly in the context of long-term use.
合成方法
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a reducing agent. The resulting product is then purified and converted to the hydrochloride salt form.
科学研究应用
(3-chloro-4,5-dimethoxybenzyl)(4-methylbenzyl)amine hydrochloride has been studied for its potential therapeutic properties in a variety of areas, including pain management, inflammation, and cancer treatment. It has been shown to have anti-inflammatory effects in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have analgesic effects in animal models of pain.
属性
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.ClH/c1-12-4-6-13(7-5-12)10-19-11-14-8-15(18)17(21-3)16(9-14)20-2;/h4-9,19H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRKWRCSLNPYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Cl)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)

![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)

![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
